molecular formula C13H8ClNO6S B5138242 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate

4-chloro-2-formylphenyl 2-nitrobenzenesulfonate

Cat. No.: B5138242
M. Wt: 341.72 g/mol
InChI Key: MTYXZZBPNMOPLB-UHFFFAOYSA-N
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Description

4-chloro-2-formylphenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C13H8ClNO6S. It is a derivative of benzenesulfonate, characterized by the presence of a chloro group, a formyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-formylphenyl benzenesulfonate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-formylphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 4-chloro-2-formylphenyl 2-aminobenzenesulfonate.

    Oxidation: Formation of 4-chloro-2-carboxyphenyl 2-nitrobenzenesulfonate.

Scientific Research Applications

4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-formylphenyl benzenesulfonate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-formylphenyl 2-chloro-5-nitrobenzenesulfonate: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    4-formylphenyl 2-chloro-5-nitrobenzenesulfonate: Another structural isomer with distinct chemical properties.

Uniqueness

4-chloro-2-formylphenyl 2-nitrobenzenesulfonate is unique due to the presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (formyl) on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO6S/c14-10-5-6-12(9(7-10)8-16)21-22(19,20)13-4-2-1-3-11(13)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYXZZBPNMOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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